GlyT1 Inhibition Potency and Selectivity Over GlyT2: Ortho‑2‑(2‑Methoxyethoxy)aniline vs. Sarcosine and Advanced Inhibitors
In a scintillation proximity assay using human JAR cells, 2-(2-methoxyethoxy)aniline inhibited [³H]glycine uptake via GlyT1a with an IC₅₀ of 782 nM [1]. In a parallel assay system, the same compound displayed markedly weaker inhibition of GlyT2 (IC₅₀ = 75 000 nM), yielding a selectivity ratio of ~96‑fold [1]. By comparison, the endogenous GlyT1 inhibitor sarcosine exhibits an IC₅₀ of ~40 000 nM in JAR cells [2], making the title compound approximately 51‑fold more potent. While advanced clinical candidates such as ALX‑5407 achieve sub‑nanomolar potency (IC₅₀ = 2.8 nM) [3], the target compound’s moderate potency combined with a quantifiable selectivity window positions it as a cost‑effective pharmacological tool when ultra‑high potency is not required.
| Evidence Dimension | GlyT1 inhibitory potency (IC₅₀) and GlyT1/GlyT2 selectivity ratio |
|---|---|
| Target Compound Data | GlyT1a IC₅₀ = 782 nM; GlyT2 IC₅₀ = 75 000 nM; selectivity ratio ≈ 96 |
| Comparator Or Baseline | Sarcosine: GlyT1 IC₅₀ ≈ 40 000 nM; ALX‑5407: GlyT1 IC₅₀ = 2.8 nM |
| Quantified Difference | ~51‑fold more potent than sarcosine; ~279‑fold less potent than ALX‑5407 but with experimentally confirmed GlyT1/GlyT2 selectivity |
| Conditions | [³H]glycine uptake inhibition in human JAR cells (GlyT1a) and HEK293 cells (GlyT2); scintillation proximity assay |
Why This Matters
A confirmed selectivity window of ~96‑fold over GlyT2 directly informs target‑engagement specificity in neuropharmacology programs, reducing the risk of off‑transporter effects when compared with uncharacterized aniline derivatives.
- [1] BindingDB. (2013). BDBM50427197 (CHEMBL2324159) – IC₅₀ = 782 nM (GlyT1a); IC₅₀ = 75 000 nM (GlyT2). http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50427197 View Source
- [2] Mallorga, P. J., et al. (2003). Pharmacology and expression of the glycine transporter GlyT1 in human JAR cells. Society for Neuroscience Abstract Viewer and Itinerary Planner, 2003, Abstract No. 575.7. (Sarcosine IC₅₀ ≈40 µM in JAR cells.) View Source
- [3] MedChemExpress. (n.d.). NFPS (ALX‑5407) – GlyT1 inhibitor, IC₅₀ = 2.8 nM (hGlyT1). Retrieved from https://www.medchemexpress.cn/nfps.html View Source
